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Compound of Interest

Compound Name: (R)-2-Chloro-1-phenylethanol

Cat. No.: B1631098 Get Quote

(R)-2-Chloro-1-phenylethanol (CAS: 56751-12-3) is a vital chiral building block in modern

organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] As a

chiral halohydrin, its molecular structure incorporates two highly reactive functional groups—a

hydroxyl and a chloro group—on adjacent carbon atoms, with a defined stereocenter at the

carbinol carbon. This specific three-dimensional arrangement is crucial, as the biological

activity of many complex molecules is dependent on their stereochemistry.

The primary value of (R)-2-chloro-1-phenylethanol lies in its role as a versatile intermediate

for constructing enantiomerically pure active pharmaceutical ingredients (APIs).[1] The U.S.

FDA's 1992 mandate requiring chiral drugs to be developed as single enantiomers has

amplified the demand for such specific building blocks, moving away from racemic mixtures.[2]

This compound serves as a key precursor in the synthesis of several notable drugs, simplifying

what would otherwise be complex and costly chiral resolution steps.[1][2] Beyond

pharmaceuticals, it also finds utility as a precursor in the flavor and fragrance industry.[1]

This guide provides an in-depth technical overview of (R)-2-chloro-1-phenylethanol, focusing

on its synthesis via stereoselective biocatalysis, analytical validation, key applications, and safe

handling protocols, tailored for researchers and professionals in drug development and

chemical synthesis.

Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental for

its effective use in research and development. The key properties of (R)-2-Chloro-1-
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phenylethanol are summarized below.

Property Value Source(s)

CAS Number 56751-12-3 [1][3]

Molecular Formula C₈H₉ClO [1][4]

Molecular Weight 156.61 g/mol [1][5]

Appearance
Colorless, slightly orange or

yellow clear liquid
[1]

Density 1.185 - 1.19 g/mL at 25 °C [1][4]

Boiling Point 109 - 111 °C at 6 mmHg [1][3]

Refractive Index (n20/D) 1.552 [4][5]

Optical Rotation [α]20/D
-48° (c=1 or 2.8 in

cyclohexane)
[1][3]

Flash Point 113 °C (235.4 °F) - closed cup [5]

Synonyms

(R)-(-)-α-(Chloromethyl)benzyl

alcohol, (R)-(-)-α-

(Chloromethyl)benzenemethan

ol

[1]

Stereoselective Synthesis: Biocatalytic Reduction of
2'-Chloroacetophenone
The most critical aspect of producing (R)-2-chloro-1-phenylethanol is controlling the

stereochemistry to yield the desired (R)-enantiomer. While classical chemical synthesis often

produces a racemic mixture requiring subsequent resolution, biocatalysis offers a direct, highly

stereoselective, and environmentally benign route. The asymmetric reduction of the prochiral

ketone, 2'-chloroacetophenone, using microorganisms is a well-established and efficient

method.[6][7]
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The causality behind this choice is the exquisite stereoselectivity of enzymes, specifically

alcohol dehydrogenases (ADHs), present in organisms like Saccharomyces cerevisiae (baker's

yeast). These enzymes can preferentially deliver a hydride to one face of the carbonyl group,

leading to the formation of a single enantiomer of the corresponding alcohol with high

enantiomeric excess (e.e.).

Workflow for Biocatalytic Synthesis
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I. Biocatalyst Preparation

II. Asymmetric Reduction

III. Product Isolation & Purification

Saccharomyces cerevisiae B5 Culture

Cell Harvesting & Washing
(Centrifugation)

Bioreactor
(pH 8.0, 25°C)

Cell Suspension

Co-substrate Addition
(5% Ethanol for NADH Regeneration)

1.

Substrate Addition
(2'-Chloroacetophenone)

2.

Solvent Extraction
(e.g., Ethyl Acetate)

Reaction Mixture

Purification
(e.g., Column Chromatography)

(R)-2-Chloro-1-phenylethanol
(>99% e.e.)

Final Product

Click to download full resolution via product page

Caption: Biocatalytic synthesis of (R)-2-Chloro-1-phenylethanol.
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Detailed Experimental Protocol: Yeast-Mediated
Reduction
This protocol is based on the highly effective reduction of 2'-chloroacetophenone using

Saccharomyces cerevisiae B5.[6]

Biocatalyst Preparation:

Cultivate Saccharomyces cerevisiae strain B5 in a suitable growth medium until the

desired cell density is reached.

Harvest the cells by centrifugation.

Wash the cell pellet with a sterile buffer (e.g., phosphate buffer) to remove residual media

components. Resuspend the cells in the reaction buffer to a final concentration (e.g., 10.75

mg/mL dry cell weight for optimal results).[6]

Asymmetric Reduction:

In a temperature-controlled bioreactor, prepare a buffered solution (pH 8.0).[6]

Add ethanol to a final concentration of 5% (v/v). Ethanol acts as a co-substrate; its

oxidation by yeast enzymes regenerates the NADH cofactor required for the reduction of

the ketone, significantly increasing the product yield from as low as 17% to 74% or higher.

[6]

Add the 2'-chloroacetophenone substrate (e.g., 6.47 mmol/L). Note: High substrate

concentrations can be toxic to the cells and inhibit reductase activity, so controlled addition

may be necessary for larger scales.[6]

Maintain the reaction at 25°C with gentle agitation to ensure cell suspension.

Reaction Monitoring and Work-up:

Monitor the reaction progress using an appropriate analytical technique (e.g., GC or TLC)

until the substrate is fully consumed.
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Once complete, remove the yeast cells by centrifugation or filtration.

Extract the aqueous supernatant with an organic solvent such as ethyl acetate.

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and

concentrate under reduced pressure to yield the crude product.

Purification:

Purify the crude (R)-2-chloro-1-phenylethanol using silica gel column chromatography to

remove any non-volatile impurities.

This biocatalytic approach is self-validating in its stereoselectivity, as the enzymatic machinery

consistently produces the (R)-enantiomer with an enantiomeric excess that can reach 100%

under optimal conditions.[6]

Analytical Characterization and Quality Control
Verifying the identity, purity, and stereochemical integrity of (R)-2-chloro-1-phenylethanol is a

critical step. A multi-step analytical workflow is employed to ensure the material meets the

required specifications for use in GMP environments.

Analytical Workflow

I. Identity & Structure II. Purity Assessment III. Stereochemical Integrity

Synthesized Sample
((R)-2-Chloro-1-phenylethanol)

1H & 13C NMR Spectroscopy Mass Spectrometry (MS) Gas Chromatography (GC)
(Assay ≥97-98%)

Chiral HPLC
(Enantiomeric Excess, e.e.)

Certificate of Analysis (CoA)

Structural Confirmation Molecular Weight Verification Chemical Purity Enantiomeric Purity
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Click to download full resolution via product page

Caption: Analytical workflow for quality control.

Identity Confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm

the molecular structure. The proton NMR spectrum will show characteristic signals for the

phenyl, methine (CH-OH), and chloromethyl (CH₂Cl) protons.[8]

Mass Spectrometry (MS): Confirms the molecular weight (156.61 g/mol ) and provides

fragmentation patterns consistent with the structure.[1][8]

Purity Determination:

Gas Chromatography (GC): A standard GC analysis is used to determine the chemical

purity of the compound, which is typically specified as ≥97% or ≥98%.[1]

Enantiomeric Purity:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most crucial analysis

for a chiral compound. The sample is passed through a chiral stationary phase that can

differentiate between the (R)- and (S)-enantiomers. This method quantifies the

enantiomeric excess (e.e.), ensuring it meets the high standards (>99%) required for

pharmaceutical applications.

Applications in Drug Development and Synthesis
(R)-2-Chloro-1-phenylethanol is a cornerstone intermediate for several clinically important

drugs where the stereochemistry is a determining factor for efficacy and safety.

Bronchodilators: It is a key precursor for the industrial preparation of (R)-Salbutamol and (R)-

chlorprenaline, selective β2-adrenergic receptor agonists used to treat asthma and

bronchitis.[6] The (R)-enantiomer is the active form, while the (S)-enantiomer is less active

and can contribute to side effects.

Cholesterol-Lowering Drugs: The compound is used as a building block for the synthesis of

the 3,5-dihydroxy hexanoate side chain, which is a critical pharmacophore in statin drugs like
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Atorvastatin.[4]

Antifungal Agents: It is a key intermediate in the synthesis of phenethylimidazole antifungal

drugs such as Miconazole and Tioconazole.[2] The specific stereoconfiguration of the

chlorohydrin determines the final stereochemistry and, consequently, the antifungal activity of

the final API.[2]

Illustrative Synthetic Pathway

2'-Chloro-
acetophenone

(R)-2-Chloro-
1-phenylethanol

(Key Intermediate)

 Asymmetric
 Reduction 

Chiral API
(e.g., Antifungal Agent)+ Nucleophile

(e.g., Imidazole)

Click to download full resolution via product page

Caption: Role as a key intermediate in API synthesis.

Safety, Handling, and Storage
Proper handling of (R)-2-chloro-1-phenylethanol is essential to ensure laboratory safety. The

compound is classified with several hazards according to the Globally Harmonized System

(GHS).[9][10]
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Hazard Category GHS Hazard Statement Source(s)

Acute Toxicity, Oral H302: Harmful if swallowed [9][10]

Acute Toxicity, Dermal
H312: Harmful in contact with

skin
[9]

Acute Toxicity, Inhalation H332: Harmful if inhaled [9][10]

Skin Irritation H315: Causes skin irritation [9][11]

Eye Irritation
H319: Causes serious eye

irritation
[9][11]

Handling and Storage Recommendations
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles with side-shields, and a lab coat.[5][11] In case of poor

ventilation, use a suitable respirator.[11][12]

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid

inhalation of vapors.[10][12]

First Aid:

Skin Contact: Immediately wash off with plenty of soap and water.[10][12]

Eye Contact: Rinse cautiously with water for several minutes.[10][11]

Inhalation: Move the person to fresh air.[10][12]

Ingestion: Rinse mouth with water and seek immediate medical attention.[10][12]

Storage: Store in a cool, dry, and well-ventilated place.[12][13] Keep containers tightly closed

and store away from incompatible materials such as strong oxidizing agents.[13] The

material is classified as a combustible liquid.[5]

Conclusion
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(R)-2-Chloro-1-phenylethanol stands out as a high-value chiral intermediate whose

importance is directly tied to the increasing demand for enantiopure pharmaceuticals. Its

defined stereochemistry allows for more efficient and targeted synthesis of complex APIs,

reducing the potential for side effects associated with unwanted enantiomers. The

advancement of biocatalytic methods, particularly the asymmetric reduction of its prochiral

ketone precursor, has provided a robust, scalable, and environmentally responsible pathway

for its production. For researchers and drug development professionals, a comprehensive

understanding of its synthesis, analytical validation, and safe handling is paramount to

leveraging its full potential in the creation of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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